molecular formula C12H15Cl2FN2 B14217673 1-(2-Chloroethyl)-3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 823803-17-4

1-(2-Chloroethyl)-3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B14217673
CAS No.: 823803-17-4
M. Wt: 277.16 g/mol
InChI Key: YXVNROUFZBKWNC-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is a synthetic organic compound that features a unique combination of a chloroethyl group, a fluorophenyl group, and an imidazolium ion

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloroethylamine and 4-fluorobenzyl chloride.

    Reaction Conditions: The reaction between 2-chloroethylamine and 4-fluorobenzyl chloride is carried out under anhydrous conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of Imidazolium Ion: The resulting intermediate is then reacted with imidazole under acidic conditions to form the imidazolium ion.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(2-Chloroethyl)-3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding oxides.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the imidazolium ion and the formation of corresponding alcohols and amines.

Common reagents used in these reactions include sodium hydroxide, potassium carbonate, hydrogen peroxide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloroethyl)-3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as a precursor for the synthesis of novel therapeutic agents.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.

    Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

1-(2-Chloroethyl)-3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other similar compounds, such as:

    1-(2-Chloroethyl)-4-fluorobenzene: This compound lacks the imidazolium ion and has different chemical properties and applications.

    2-(4-Fluorophenyl)ethyl Chloride: This compound has a similar structure but lacks the imidazolium ion, leading to different reactivity and applications.

    4-Chloro-2-fluorobenzenemethanol: This compound has a hydroxyl group instead of the imidazolium ion, resulting in different chemical behavior and uses.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds mentioned above.

Properties

CAS No.

823803-17-4

Molecular Formula

C12H15Cl2FN2

Molecular Weight

277.16 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C12H14ClFN2.ClH/c13-5-6-15-7-8-16(10-15)9-11-1-3-12(14)4-2-11;/h1-4,7-8H,5-6,9-10H2;1H

InChI Key

YXVNROUFZBKWNC-UHFFFAOYSA-N

Canonical SMILES

C1[NH+](C=CN1CC2=CC=C(C=C2)F)CCCl.[Cl-]

Origin of Product

United States

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